molecular formula C31H27NO3 B4982474 1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione

1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione

Cat. No. B4982474
M. Wt: 461.5 g/mol
InChI Key: MNFWZFBOPHBPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione, commonly known as DTT, is a chemical compound that belongs to the class of tricyclic compounds. DTT has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

DTT has been extensively studied for its potential applications in various fields of science. In biochemistry, DTT is used as a reducing agent to break disulfide bonds in proteins, thus aiding in the analysis of protein structure and function. In pharmacology, DTT has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. DTT has also been studied for its potential use as an anti-tumor agent in cancer therapy.

Mechanism of Action

DTT acts as a reducing agent by breaking disulfide bonds in proteins. Disulfide bonds are covalent bonds that form between two cysteine residues in proteins. These bonds play a crucial role in protein structure and function. DTT reduces disulfide bonds by donating electrons to the sulfur atoms in cysteine residues, resulting in the formation of two thiol groups. This process leads to the unfolding of the protein, which aids in the analysis of protein structure and function.
Biochemical and Physiological Effects:
DTT has several biochemical and physiological effects. In biochemistry, DTT is used to break disulfide bonds in proteins, which aids in the analysis of protein structure and function. In pharmacology, DTT has been shown to have neuroprotective effects and potential anti-tumor activity. DTT has also been shown to have anti-inflammatory effects in various animal models.

Advantages and Limitations for Lab Experiments

DTT has several advantages and limitations for lab experiments. One of the advantages of DTT is its ability to break disulfide bonds in proteins, which aids in the analysis of protein structure and function. DTT is also relatively inexpensive and readily available. One of the limitations of DTT is its potential toxicity to cells and tissues. DTT can also interfere with other biochemical reactions in cells, which can lead to false results in experiments.

Future Directions

There are several future directions for research on DTT. One area of research is the development of DTT-based therapies for neurodegenerative disorders and cancer. Another area of research is the development of new reducing agents that are less toxic and more specific than DTT. Additionally, research can be conducted to explore the potential use of DTT in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, DTT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTT acts as a reducing agent by breaking disulfide bonds in proteins, which aids in the analysis of protein structure and function. DTT has several advantages and limitations for lab experiments, and there are several future directions for research on DTT. Overall, DTT has the potential to make significant contributions to various fields of science and technology.

Synthesis Methods

DTT can be synthesized using a multistep reaction process. The synthesis process involves the reaction of 1,2-diaminocyclohexane with 4,4,5,5-tetramethyl-2-(2-nitrovinyl)-1,3,2-dioxaborolane, followed by the reduction of the nitro group to amino group using palladium on carbon. The final step involves the reaction of the amino group with 1,3-diphenylpropane-1,3-dione to form DTT.

properties

IUPAC Name

1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO3/c1-3-30-23(20-14-8-5-9-15-20)24(21-16-10-6-11-17-21)31(4-2,29(30)35)26-25(30)27(33)32(28(26)34)22-18-12-7-13-19-22/h5-19,25-26H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFWZFBOPHBPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C3C(C(=O)N(C3=O)C4=CC=CC=C4)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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